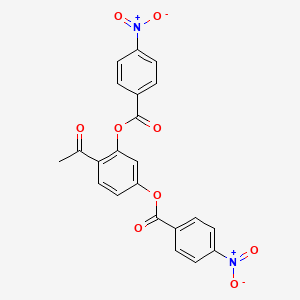
4-Acetylbenzene-1,3-diyl bis(4-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including acetyl, nitro, and benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach is as follows:
Nitration: The nitration of benzene derivatives to introduce nitro groups using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The formation of ester bonds by reacting the hydroxyl groups with benzoic acid derivatives in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The acetyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.
Biological Studies: Used in studies to understand the interactions of nitro and acetyl groups with biological molecules.
Mécanisme D'action
The mechanism of action of 4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect biological pathways and molecular functions, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE
- 4-{4-[(3-NITROBENZOYL)OXY]PHENOXY}PHENYL 3-NITROBENZOATE
- 4-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE
Propriétés
Formule moléculaire |
C22H14N2O9 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
[4-acetyl-3-(4-nitrobenzoyl)oxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H14N2O9/c1-13(25)19-11-10-18(32-21(26)14-2-6-16(7-3-14)23(28)29)12-20(19)33-22(27)15-4-8-17(9-5-15)24(30)31/h2-12H,1H3 |
Clé InChI |
LGMPVXVPAVUTSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















